(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate
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Overview
Description
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate is a spirocyclic compound that features a unique structure with both oxygen and nitrogen heteroatoms. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane . The oxetane is then converted into the desired spirocyclic compound through a series of oxidative cyclizations using reagents such as Oxone® in formic acid .
Industrial Production Methods
Industrial production of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The compound’s spirocyclic structure allows for efficient binding to the His194 residue of NQO1, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.
2-Oxa-7-azaspiro[3.5]nonane: A similar compound with a different substitution pattern.
Uniqueness
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen heteroatoms in the spirocyclic core. This structural novelty provides distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(6S)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c1-6-2-8-3-7(9-6)4-10-5-7;3-1(4)2(5)6/h6,8-9H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWJXOSBGTXVHX-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(N1)COC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC2(N1)COC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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